molecular formula C28H33Cl2N3S B15284900 1-Benzyl-4-{[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1,3-diazaspiro[4.5]decane-2-thione

1-Benzyl-4-{[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1,3-diazaspiro[4.5]decane-2-thione

Cat. No.: B15284900
M. Wt: 514.6 g/mol
InChI Key: HLNOVBVBEFRKBI-FYWRMAATSA-N
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Description

1-Benzyl-4-{[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1,3-diazaspiro[45]decane-2-thione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1-Benzyl-4-{[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1,3-diazaspiro[4.5]decane-2-thione typically involves multiple steps. The starting materials and reaction conditions can vary, but a common approach includes the following steps:

    Formation of the diazaspirodecane core: This step involves the reaction of appropriate amines with cyclic ketones under acidic or basic conditions to form the spirocyclic structure.

    Introduction of the benzyl group: This is achieved through a nucleophilic substitution reaction where a benzyl halide reacts with the spirocyclic amine.

    Addition of the tert-butyl and dichlorophenyl groups: These groups are introduced via alkylation and halogenation reactions, respectively.

    Formation of the thione group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-Benzyl-4-{[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1,3-diazaspiro[4.5]decane-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups, leading to the formation of various derivatives.

    Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-Benzyl-4-{[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1,3-diazaspiro[4.5]decane-2-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-{[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1,3-diazaspiro[4.5]decane-2-thione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

1-Benzyl-4-{[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1,3-diazaspiro[4.5]decane-2-thione can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as tert-butyl-4-(4-bromophenyl)piperazine-1-carboxylate and tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate share some structural similarities but differ in their functional groups and overall structure.

    Uniqueness: The presence of the diazaspirodecane core and the specific arrangement of functional groups in this compound gives it unique chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C28H33Cl2N3S

Molecular Weight

514.6 g/mol

IUPAC Name

1-benzyl-4-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino-1,3-diazaspiro[4.5]decane-2-thione

InChI

InChI=1S/C28H33Cl2N3S/c1-27(2,3)24(15-13-21-12-14-22(29)18-23(21)30)31-25-28(16-8-5-9-17-28)33(26(34)32-25)19-20-10-6-4-7-11-20/h4,6-7,10-15,18,24H,5,8-9,16-17,19H2,1-3H3,(H,31,32,34)/b15-13+

InChI Key

HLNOVBVBEFRKBI-FYWRMAATSA-N

Isomeric SMILES

CC(C)(C)C(/C=C/C1=C(C=C(C=C1)Cl)Cl)N=C2C3(CCCCC3)N(C(=S)N2)CC4=CC=CC=C4

Canonical SMILES

CC(C)(C)C(C=CC1=C(C=C(C=C1)Cl)Cl)N=C2C3(CCCCC3)N(C(=S)N2)CC4=CC=CC=C4

Origin of Product

United States

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